molecular formula C13H13ClN4O2 B11393283 2-(2-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11393283
M. Wt: 292.72 g/mol
InChI Key: QNTWUABCFUGTHJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit specific enzymes involved in inflammatory or metabolic pathways.

    Binding to receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Interfering with DNA/RNA synthesis: It can interfere with the synthesis of nucleic acids, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-cyclopropyl-5-(methyl)-2H-1,2,3-triazole-4-carboxamide
  • 2-(2-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxylate

Uniqueness

2-(2-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxymethyl group, in particular, allows for additional chemical modifications and interactions, enhancing its versatility in various applications.

Properties

Molecular Formula

C13H13ClN4O2

Molecular Weight

292.72 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-cyclopropyl-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C13H13ClN4O2/c14-9-3-1-2-4-11(9)18-16-10(7-19)12(17-18)13(20)15-8-5-6-8/h1-4,8,19H,5-7H2,(H,15,20)

InChI Key

QNTWUABCFUGTHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NN(N=C2CO)C3=CC=CC=C3Cl

Origin of Product

United States

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